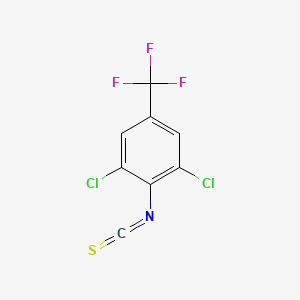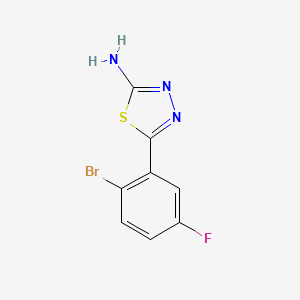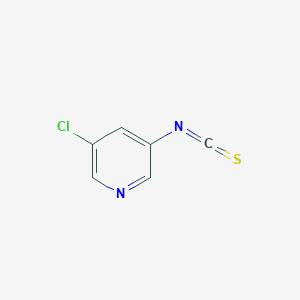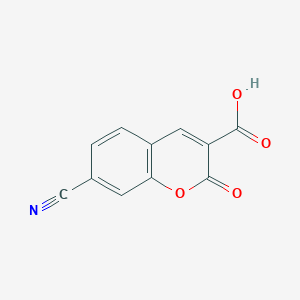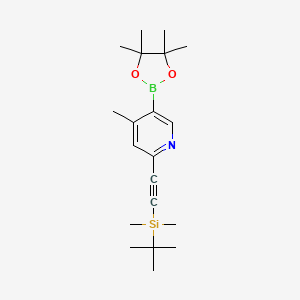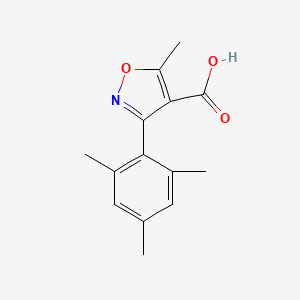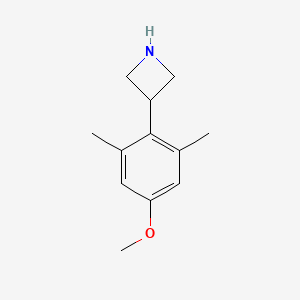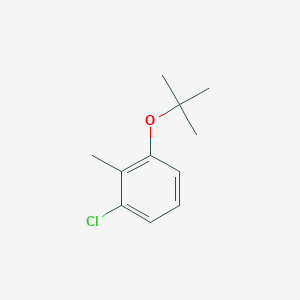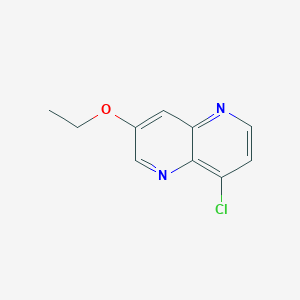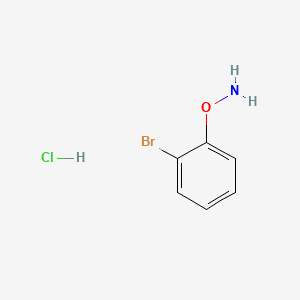
O-(2-Bromophenyl)hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Bromophenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H9BrClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-bromophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Bromophenyl)hydroxylamine Hydrochloride typically involves the reaction of 2-bromobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Bromophenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-(2-Bromophenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of O-(2-Bromophenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The specific pathways involved depend on the context of its use in biochemical and medicinal studies .
Comparación Con Compuestos Similares
Similar Compounds
O-Benzylhydroxylamine Hydrochloride: Similar in structure but with a benzyl group instead of a 2-bromophenyl group.
O-(4-Bromophenyl)hydroxylamine Hydrochloride: Similar but with the bromine atom at the 4-position instead of the 2-position.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: Contains a pentafluorobenzyl group instead of a 2-bromophenyl group
Uniqueness
O-(2-Bromophenyl)hydroxylamine Hydrochloride is unique due to the presence of the 2-bromophenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C6H7BrClNO |
|---|---|
Peso molecular |
224.48 g/mol |
Nombre IUPAC |
O-(2-bromophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H |
Clave InChI |
OXAHWHXXBICVGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)ON)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


